

Application Notes and Protocols: Enantioselective Reactions Using Triphenylphosphinechlorogold Catalysts

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Compound of Interest

Compound Name: *Triphenylphosphinechlorogold*

Cat. No.: *B15546720*

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These application notes provide detailed protocols and data for enantioselective transformations utilizing chiral gold(I) catalysts generated *in situ* from **triphenylphosphinechlorogold(I)** ($(\text{Ph}_3\text{P})\text{AuCl}$) or related precursors. The active catalytic species are typically cationic gold(I) complexes formed by the reaction of the gold(I) chloride with a chiral phosphine ligand and a silver salt, which acts as a halide scavenger. This methodology enables the synthesis of a variety of chiral molecules with high enantioselectivity.

Enantioselective Intramolecular Hydroamination of Allenes

This protocol describes the asymmetric intramolecular hydroamination of allenes to synthesize chiral vinyl pyrrolidines and piperidines. The reaction is catalyzed by a chiral dinuclear gold(I)-phosphine complex, which is generated *in situ*. The use of specific counterions, such as p-nitrobenzoate, has been shown to be crucial for achieving high enantioselectivity.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

Entry	Substrate	Product	Yield (%)	ee (%)
1	N-(2,3-butadienyl)-4-methylbenzenesulfonamide	2-vinyl-1-tosylpyrrolidine	95	98
2	N-(3,4-pentadienyl)-4-methylbenzenesulfonamide	2-vinyl-1-tosylpiperidine	85	99
3	N-(1-methyl-2,3-butadienyl)-4-methylbenzenesulfonamide	5-methyl-2-vinyl-1-tosylpyrrolidine	92	97
4	N-(1-phenyl-2,3-butadienyl)-4-methylbenzenesulfonamide	5-phenyl-2-vinyl-1-tosylpyrrolidine	88	95

Experimental Protocol

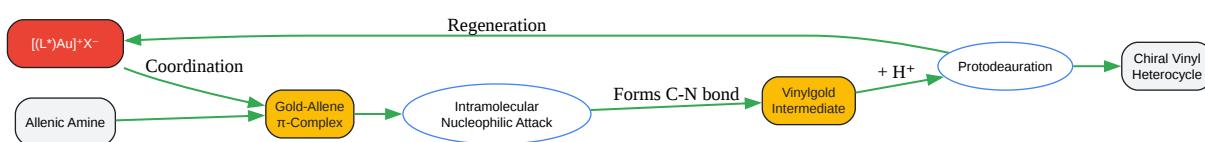
Catalyst Preparation (in situ):

- To a solution of the chiral bis(phosphine) ligand (e.g., (S)-DTBM-SEGPHOS) (0.0125 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added $(\text{Ph}_3\text{P})\text{AuCl}$ (0.025 mmol).
- The mixture is stirred at room temperature for 30 minutes.
- Silver p-nitrobenzoate ($\text{AgO}_2\text{CC}_6\text{H}_4\text{-p-NO}_2$) (0.025 mmol) is then added, and the mixture is stirred for another 5 minutes.
- The resulting suspension is filtered through a syringe filter to remove the AgCl precipitate, yielding the active catalyst solution.

General Procedure for Hydroamination:

- To a solution of the allene substrate (0.5 mmol) in the chosen solvent (4.0 mL) is added the freshly prepared catalyst solution (1.0 mL, 0.0125 mmol of ligand).
- The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (typically 1-12 hours), monitoring the reaction progress by TLC or GC.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired chiral vinyl heterocycle.
- The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle



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Caption: Proposed catalytic cycle for the enantioselective intramolecular hydroamination of allenes.

Enantioselective Intramolecular [4+2] Cycloaddition of Allene-Dienes

This protocol details the gold(I)-catalyzed intramolecular [4+2] cycloaddition of allene-dienes to produce chiral trans-fused bicyclic systems. The reaction's success relies on the *in situ* generation of a cationic gold(I) catalyst with a chiral monodentate phosphite or phosphoramidite ligand.[3][4][5]

Quantitative Data Summary

Entry	Substrate Tether (X)	R ¹	R ²	Product	Yield (%)	ee (%)
1	C(CO ₂ Me) ₂	H	H	Dimethyl hexahydroi ndene- dicarboxyla te	95	92
2	C(CO ₂ Me) ₂	Me	H	Dimethyl methyl- hexahydroi ndene-...	90	88
3	C(CO ₂ Me) ₂	Me	Me	Dimethyl dimethyl- hexahydroi ndene-...	85	82
4	NTs	H	H	Tosyl- octahydrodrop yrrolo[1,2- a]quinoline	78	94

Experimental Protocol

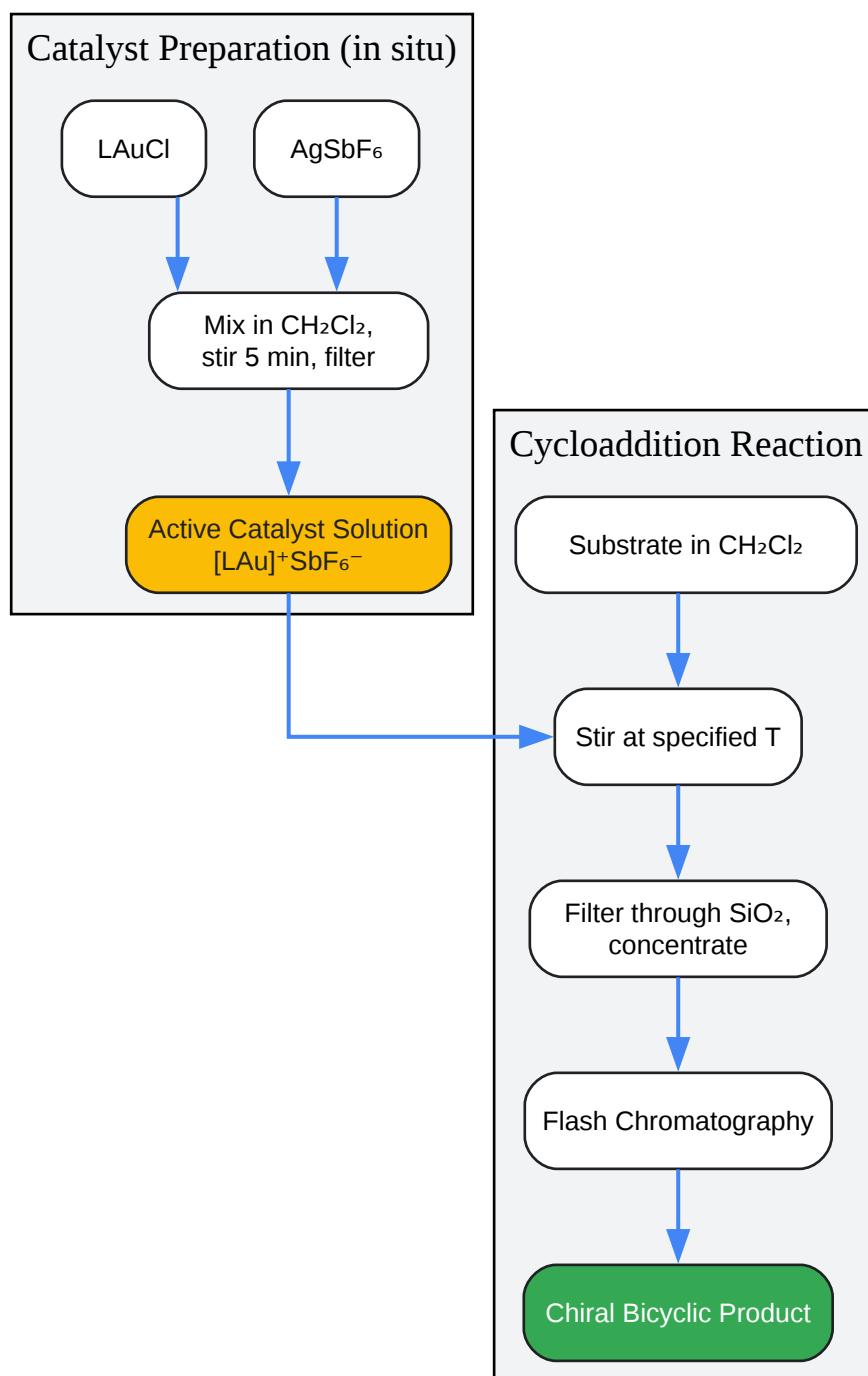
Catalyst Preparation (in situ):

- In a glovebox, a stock solution of the chiral phosphitegold(I) chloride complex (L*AuCl) (e.g., using a C₃-symmetric phosphite ligand) (0.005 mmol) and AgSbF₆ (0.005 mmol) in dichloromethane (0.2 mL) is prepared in a vial.
- The mixture is stirred for 5 minutes at room temperature.
- The resulting suspension is filtered through a plug of glass wool into a new vial containing a solution of the allene-diene substrate.

General Procedure for [4+2] Cycloaddition:

- A solution of the allene-diene substrate (0.1 mmol) in dichloromethane (0.8 mL) is prepared.
- The freshly prepared catalyst solution is added to the substrate solution.
- The reaction mixture is stirred at the specified temperature (e.g., -20 °C to 25 °C) for the required duration (typically 1-6 hours).
- The reaction is monitored by TLC. Once the starting material is consumed, the mixture is filtered through a short pad of silica gel, eluting with dichloromethane.
- The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
- The enantiomeric excess is determined by chiral HPLC or GC analysis.

Experimental Workflow

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Caption: Experimental workflow for the enantioselective [4+2] cycloaddition of allene-dienes.

Enantioselective Cyclization of Silyloxyenynes

This protocol outlines the enantioselective cyclization of 1,6- and 1,5-silyloxyenynes catalyzed by a cationic chiral bis(phosphine)gold(I) complex to produce chiral cyclopentane derivatives. This transformation is effective for substrates bearing internal alkynes.[6][7][8]

Quantitative Data Summary

Entry	Substrate Type	R ¹	R ²	Product	Yield (%)	ee (%)
1	1,6-eno ^{ne}	Ph	Me	Chiral silyl-cyclopentenyl ketone	85	94
2	1,6-eno ^{ne}	Cy	Me	Chiral silyl-cyclopentenyl ketone	82	92
3	1,5-eno ^{ne}	Ph	Me	Chiral silyl-cyclopentenyl ketone	75	90
4	1,6-dienyne	Ph	Me	Chiral bicyclic silyl-enol ether	78	>99

Experimental Protocol

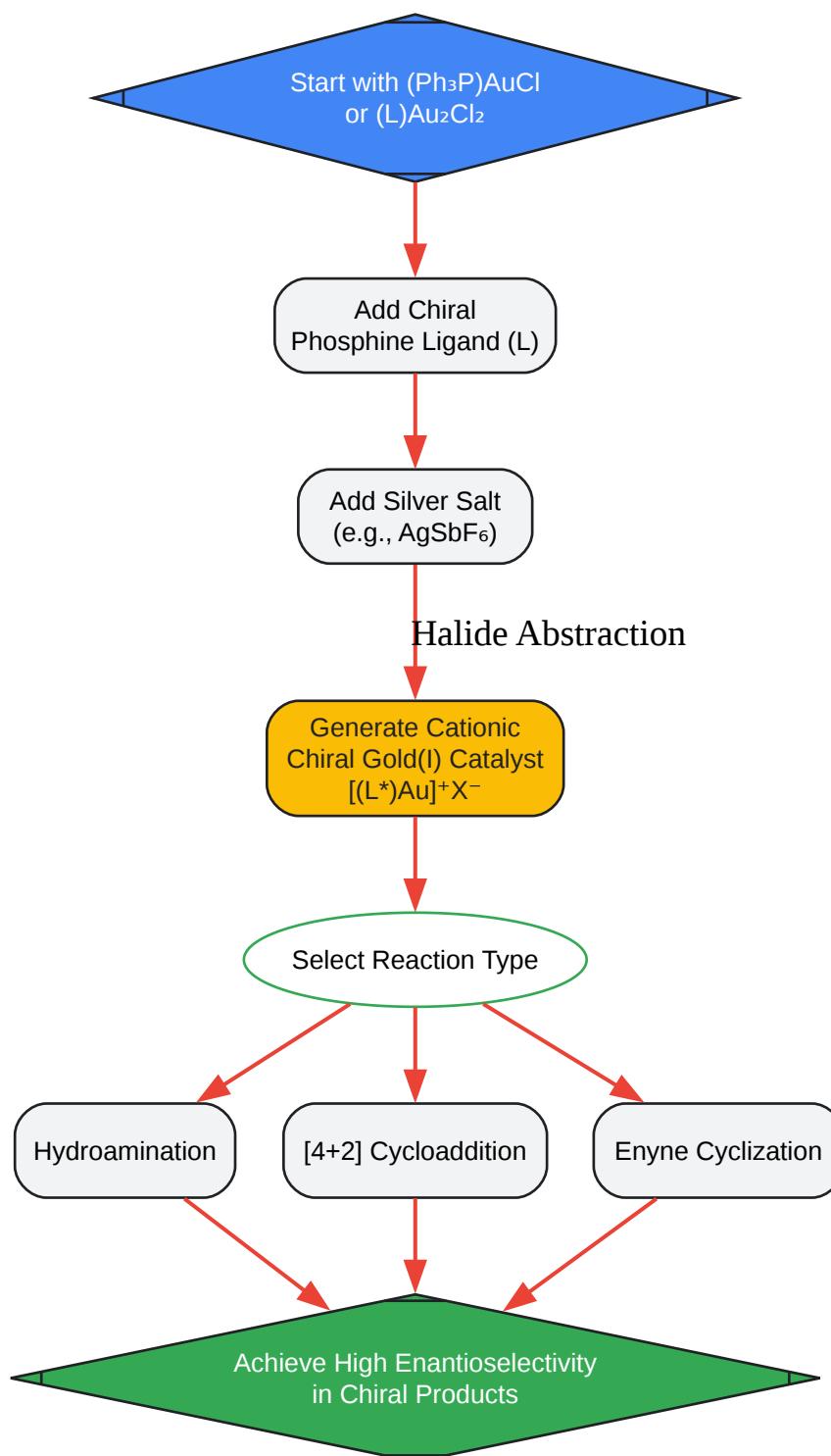
Catalyst Preparation (in situ):

- In a vial, the chiral bis(phosphine)gold(I) chloride complex ((L^{*})Au₂Cl₂) (e.g., (R)-DTBM-SEGPHOS(AuCl)₂) (0.005 mmol) is dissolved in dichloromethane (1.0 mL).
- A silver salt with a non-coordinating anion, such as AgSbF₆ or NaBARF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), (0.01 mmol) is added.
- The mixture is stirred at room temperature for 10 minutes, then filtered through celite to remove the silver chloride precipitate. The filtrate contains the active cationic gold(I) catalyst.

General Procedure for Silyloxyenye Cyclization:

- The silyloxyenyne substrate (0.2 mmol) is dissolved in dichloromethane (1.0 mL).
- The solution is cooled to the desired temperature (e.g., 0 °C).
- The freshly prepared catalyst solution is added to the substrate solution.
- The reaction is stirred at this temperature until the starting material is consumed (as monitored by TLC, typically 1-4 hours).
- The reaction mixture is then concentrated directly onto silica gel.
- The product is purified by flash column chromatography (using a solvent system such as hexanes/ethyl acetate) to yield the chiral cyclopentane derivative.
- The enantiomeric excess is determined by chiral HPLC analysis after conversion to a suitable derivative if necessary.

Logical Relationship Diagram



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